D-erythro-Ritalinic acid-d10

Description

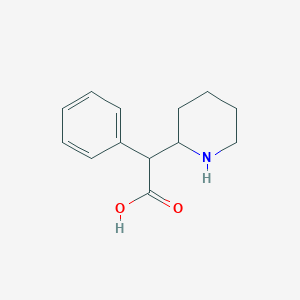

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864888 | |

| Record name | Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-41-6 | |

| Record name | 2-Piperidineacetic acid, α-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylpiperidine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ritalinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-erythro-Ritalinic Acid-d10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Ritalinic acid-d10 is a deuterated stable isotope-labeled internal standard for D-erythro-ritalinic acid. Ritalinic acid is the primary, yet pharmacologically inactive, metabolite of methylphenidate (commonly known as Ritalin). Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Due to the stereochemistry of the methylphenidate molecule, which contains two chiral centers, it can exist as four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The therapeutic effects of methylphenidate are primarily attributed to the d-threo enantiomer. The erythro isomers are generally associated with undesirable side effects.

Given the importance of accurately quantifying methylphenidate and its metabolites in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, stable isotope-labeled internal standards are indispensable. This compound, with its ten deuterium atoms, provides a distinct mass shift from its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods. Its near-identical chemical and physical properties to the endogenous analyte ensure similar behavior during sample preparation and analysis, leading to accurate and precise quantification.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from commercially available standards and chemical databases.

| Property | Value |

| Chemical Name | (αS,2R)-α-Phenyl-2-piperidineacetic Acid-d10 |

| Molecular Formula | C₁₃H₇D₁₀NO₂ |

| Molecular Weight | 229.34 g/mol |

| CAS Number | 1330166-48-7 |

| Appearance | White to light yellow solid |

| Storage | 2-8°C Refrigerator |

| Shipping Conditions | Ambient |

Metabolic Pathway of Methylphenidate

The metabolic fate of methylphenidate is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves the de-esterification of methylphenidate to ritalinic acid, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver. This process is stereoselective, with the l-threo isomer being more rapidly hydrolyzed than the d-threo isomer. The erythro isomers also undergo this metabolic transformation. The following diagram illustrates the metabolic conversion of methylphenidate to ritalinic acid.

Caption: Metabolic conversion of methylphenidate to its inactive metabolite, ritalinic acid.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols for the extraction and analysis of ritalinic acid from biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines a general procedure for the extraction of ritalinic acid from plasma samples using solid-phase extraction.

Materials:

-

Plasma samples

-

This compound internal standard solution

-

Phosphoric acid (0.1 M)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX)

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma, add a known amount of this compound internal standard. Acidify the sample by adding 500 µL of 0.1 M phosphoric acid. Vortex for 10 seconds.

-

Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 0.1 M phosphoric acid.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 2 mL of 0.1 M phosphoric acid to remove interfering substances. Follow with a wash of 2 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of ritalinic acid.

Chromatographic Conditions:

-

Column: A chiral column is required for the separation of stereoisomers. An example is a vancomycin-based chiral column (e.g., Astec CHIROBIOTIC V2).

-

Mobile Phase: A common mobile phase for chiral separation consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) with a controlled pH. For example, a mobile phase of methanol and 20 mM ammonium acetate (pH 4.1) in a 93:7 ratio can be effective.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

-

Injection Volume: 2-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Data Presentation

Mass Spectrometric Parameters

The following table summarizes the typical mass-to-charge ratio (m/z) transitions for the quantification of ritalinic acid using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ritalinic Acid | 220.1 | 84.1 |

| This compound | 230.2 | 94.1 |

Analytical Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The table below presents typical validation parameters for an LC-MS/MS method for the quantification of ritalinic acid in a biological matrix.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 70% |

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of ritalinic acid in a biological sample using this compound.

Caption: A typical workflow for the analysis of ritalinic acid using a deuterated internal standard.

Conclusion

This compound is a critical tool for researchers, scientists, and drug development professionals involved in the study of methylphenidate. Its use as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative data, which is essential for pharmacokinetic modeling, clinical monitoring, and forensic investigations. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in a laboratory setting.

An In-depth Technical Guide to D-erythro-Ritalinic Acid-d10

This guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical methodologies related to D-erythro-Ritalinic acid-d10. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and forensic analysis involving methylphenidate and its metabolites.

Core Chemical Properties

This compound is the deuterated form of D-erythro-Ritalinic acid, a primary metabolite of methylphenidate. The incorporation of ten deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for quantitative bioanalytical assays.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | [1] |

| Synonyms | (αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R,S)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10 | [2] |

| Molecular Formula | C₁₃H₇D₁₀NO₂ | [2][3] |

| Molecular Weight | 229.34 g/mol | [1][3] |

| Exact Mass | 229.1887 | |

| CAS Number | 1330166-48-7 | [1][2] |

| Appearance | Typically exists as a solid at room temperature. | [1] |

| LogP | -2.4 | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Heavy Atom Count | 16 | [1] |

| Complexity | 236 | [1] |

| Defined Atom Stereocenter Count | 2 | [1] |

Metabolic Pathway of Methylphenidate to Ritalinic Acid

Methylphenidate, a psychostimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is primarily metabolized in the liver. The main metabolic pathway involves the de-esterification of methylphenidate to its inactive metabolite, ritalinic acid.[5][6][7] This reaction is catalyzed by carboxylesterase 1 (CES1).[5][8][9] The process heavily favors the hydrolysis of the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer, which is the more pharmacologically active isomer.[6][10] Consequently, a significant portion of an administered dose of methylphenidate is excreted in the urine as ritalinic acid.[6][8]

Beyond the primary pathway, minor metabolic routes for methylphenidate include microsomal oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate.[5][6] These intermediates are subsequently de-esterified to their corresponding ritalinic acid derivatives.[5][6]

Experimental Protocols: Bioanalytical Method for Ritalinic Acid

The quantification of ritalinic acid enantiomers in biological matrices is crucial for pharmacokinetic and forensic studies. A common and robust method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies.[11][12][13] this compound serves as an ideal internal standard in this workflow.

1. Sample Preparation

-

Objective: To extract ritalinic acid from the biological matrix (e.g., whole blood, plasma, urine) and remove interfering substances.

-

Procedure:

-

To a 1 mL aliquot of the biological sample, add the internal standard working solution containing this compound.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform solid-phase extraction (SPE) for further cleanup.

-

Condition an appropriate SPE cartridge.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate the enantiomers of ritalinic acid and quantify them using mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Column: A chiral column capable of separating the enantiomers of ritalinic acid.

-

Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., ammonium acetate buffer and acetonitrile).

-

Flow Rate: Optimized for the specific column and separation.

-

Injection Volume: Typically 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (d- and l-erythro-ritalinic acid) and the internal standard (this compound) are monitored.

-

3. Data Analysis

-

Objective: To determine the concentration of each ritalinic acid enantiomer in the original sample.

-

Procedure:

-

Generate a calibration curve by analyzing a series of standards with known concentrations of ritalinic acid and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each calibrator and unknown sample.

-

Determine the concentration of each ritalinic acid enantiomer in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. This compound | Isotope-Labeled Compounds | 1330166-48-7 | Invivochem [invivochem.com]

- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. D-erythro-Ritalinic Acid | C13H17NO2 | CID 11053160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 10. ricardinis.pt [ricardinis.pt]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Labeling of D-erythro-Ritalinic acid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and labeling of D-erythro-Ritalinic acid-d10, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of methylphenidate. The synthesis of this specific stereoisomer with deuterium labeling presents a multi-step challenge requiring precise stereochemical control and strategic incorporation of deuterium atoms.

Introduction

D-erythro-Ritalinic acid is a metabolite of the erythro isomer of methylphenidate. While the therapeutically active form of methylphenidate is the threo-isomer, the erythro-isomers are also formed and metabolized, making their study important for a complete understanding of the drug's pharmacology and toxicology.[1] Isotopically labeled internal standards, such as this compound, are essential for accurate quantification of metabolites in biological matrices by mass spectrometry-based methods.[2][3]

Synthetic Strategy Overview

A plausible synthetic pathway for this compound involves a multi-step process that can be broadly divided into three key stages:

-

Enantioselective synthesis of a deuterated piperidine precursor.

-

Stereoselective formation of the erythro-methylphenidate-d10 scaffold.

-

Hydrolysis of the methyl ester to yield the final carboxylic acid.

This guide outlines a conceptual experimental protocol based on established synthetic methodologies for methylphenidate and its analogs.

Experimental Protocols

Stage 1: Synthesis of Deuterated N-Boc-piperidine-d9

A common strategy for introducing deuterium labels is to use a deuterated starting material. In this proposed synthesis, commercially available piperidine-d11 can be N-protected to yield N-Boc-piperidine-d10, which can then be selectively monodeuterated at the 2-position.

Materials:

-

Piperidine-d11

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi)

-

Deuterium oxide (D₂O)

-

Tetrahydrofuran (THF)

Protocol:

-

N-Boc Protection: To a solution of piperidine-d11 in DCM, add Et₃N followed by a solution of (Boc)₂O in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-d11.

-

α-Deuteration: (This step is hypothetical and based on general α-lithiation/quenching protocols) Dissolve N-Boc-piperidine-d11 in anhydrous THF and cool to -78 °C. Add a solution of n-BuLi in hexanes dropwise. Stir the mixture at -78 °C for 2 hours.

-

Deuterium Quench: Quench the reaction by the dropwise addition of D₂O. Allow the mixture to slowly warm to room temperature.

-

Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-deutero-piperidine-d10.

Stage 2: Synthesis of D-erythro-Methylphenidate-d10

This stage involves the stereoselective coupling of the deuterated piperidine precursor with a phenylacetate derivative. An Evans aldol-type reaction is a well-established method for achieving high diastereoselectivity for the erythro product.

Materials:

-

N-Boc-2-deutero-piperidine-d10

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' chiral auxiliary)

-

Phenylacetyl chloride

-

Lithium diisopropylamide (LDA)

-

Lewis acid catalyst (e.g., TiCl₄)

-

Methanol

-

Dichloromethane (DCM)

Protocol:

-

Acylation of Chiral Auxiliary: To a solution of the Evans' chiral auxiliary in anhydrous THF at -78 °C, add n-BuLi. After stirring for 30 minutes, add phenylacetyl chloride and stir for another 2 hours.

-

Aldol Reaction: In a separate flask, prepare a solution of LDA in THF at -78 °C. Add the acylated auxiliary solution to the LDA solution. After 1 hour, add a solution of N-Boc-2-deutero-piperidine-d10 in THF.

-

Stereoselective Reduction (Conceptual): A subsequent reduction step would be required to achieve the desired erythro stereochemistry. This could involve a diastereoselective reduction of an intermediate enamine or iminium species.

-

Cleavage of Auxiliary and Esterification: Cleave the chiral auxiliary and concurrently form the methyl ester by treating the product with a solution of sodium methoxide in methanol.

-

Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

-

Purification: Purify the resulting D-erythro-methylphenidate-d10 by column chromatography.

Stage 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

D-erythro-Methylphenidate-d10

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Protocol:

-

Saponification: Dissolve D-erythro-methylphenidate-d10 in a mixture of THF and water. Add an aqueous solution of LiOH and stir at room temperature for 24 hours.

-

Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Analytical Data for Ritalinic Acid and its Deuterated Analogs

| Parameter | Value | Reference |

| D-erythro-Ritalinic Acid | ||

| Molecular Formula | C₁₃H₁₇NO₂ | [4] |

| Molecular Weight | 219.28 g/mol | [4] |

| DL-erythro Ritalinic Acid-d10 | ||

| Molecular Formula | C₁₃H₇D₁₀NO₂ | [5] |

| Molecular Weight | 229.34 g/mol | [5] |

| (±)-threo-Ritalinic acid-D10 HCl | ||

| Molecular Formula | C₁₃H₇D₁₀NO₂·HCl | [6] |

| Molecular Weight | 265.80 g/mol | [6] |

Table 2: Chromatographic Separation of Ritalinic Acid Enantiomers

| Method | Column | Mobile Phase | Detection | Reference |

| HPLC | Astec® CHIROBIOTIC® V2 | 20 mM ammonium acetate, pH 4.1; methanol (7:93) | UV, 230 nm | |

| HPLC | α1-acid glycoprotein column | 0.4% acetic acid and 0.1% dimethyloctylamine, pH 3.4 | UV, 220 nm | [7] |

| SFC | Not specified | Not specified | MS/MS | [8] |

Visualization of Key Pathways

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Metabolic Pathway of Methylphenidate

Caption: Metabolic pathways of methylphenidate.

Conclusion

The synthesis of this compound is a complex but achievable process for experienced synthetic organic chemists. The outlined protocol provides a conceptual framework based on established methodologies. Researchers undertaking this synthesis should consult the primary literature for detailed reaction conditions and characterization data. The availability of this and other isotopically labeled standards is paramount for advancing our understanding of the pharmacokinetics and metabolism of methylphenidate and its various isomers.

References

- 1. D-erythro-Ritalinic Acid|High-Purity Reference Standard [benchchem.com]

- 2. Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-erythro-Ritalinic Acid | C13H17NO2 | CID 11053160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 6. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase | Semantic Scholar [semanticscholar.org]

- 8. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-erythro-Ritalinic Acid-d10 in the Bioanalysis of Methylphenidate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-erythro-Ritalinic acid-d10 and its critical application as an internal standard in the quantitative analysis of ritalinic acid, the primary metabolite of the widely prescribed central nervous system stimulant, methylphenidate. This document delves into the metabolic pathways of methylphenidate, presents detailed experimental protocols for the quantification of its major metabolite, and furnishes tabulated quantitative data from various bioanalytical studies. Furthermore, this guide offers visual representations of the metabolic signaling pathway and a typical experimental workflow to facilitate a deeper understanding of the analytical processes involved.

Introduction

Methylphenidate (MPH), commonly known by its brand name Ritalin, is a cornerstone in the treatment of Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Following administration, methylphenidate is extensively metabolized in the human body, with the vast majority being converted to its inactive metabolite, α-phenyl-2-piperidine acetic acid, or ritalinic acid (RA). The quantification of ritalinic acid in biological matrices such as urine, plasma, and oral fluid is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

To achieve the high accuracy and precision required in these bioanalytical assays, stable isotope-labeled internal standards are indispensable. This compound is the deuterated analog of the primary metabolite of the therapeutically active d-threo-enantiomer of methylphenidate. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the reliable quantification of ritalinic acid. This guide will explore the technical details of its application.

Metabolic Pathway of Methylphenidate

The primary metabolic transformation of methylphenidate to ritalinic acid is a hydrolysis reaction predominantly catalyzed by the enzyme carboxylesterase 1 (CES1), which is mainly found in the liver[1]. This enzymatic conversion is highly efficient, with approximately 60-80% of an administered dose of methylphenidate being excreted in the urine as ritalinic acid within 48 hours[1]. The metabolic process is also stereoselective, favoring the hydrolysis of the l-threo-enantiomer of methylphenidate[1].

Minor metabolic pathways for methylphenidate also exist, including microsomal oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate[1]. These metabolites are also subsequently de-esterified to their corresponding ritalinic acid analogs[1].

Figure 1: Metabolic Pathway of Methylphenidate.

The Role of Deuterated Internal Standards

In quantitative bioanalysis using LC-MS/MS, variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response can lead to inaccurate results. A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest (ritalinic acid) but has a different mass due to the replacement of hydrogen atoms with deuterium.

When added to a biological sample at a known concentration at the beginning of the analytical process, the deuterated standard co-elutes with the target analyte and experiences the same experimental variations. By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, these variations can be normalized, leading to highly accurate and precise quantification.

Quantitative Data for Ritalinic Acid Analysis

The following tables summarize quantitative data from various studies on the analysis of ritalinic acid in different biological matrices using LC-MS/MS with deuterated internal standards.

Table 1: Linearity Ranges for Ritalinic Acid Quantification

| Biological Matrix | Linearity Range (ng/mL) | Reference |

| Blood/Plasma | 10 - 1500 | [2] |

| Blood | 0.5 - 500 | [3][4] |

| Oral Fluid | 0.25 - 125 | [2] |

| Oral Fluid | 0.5 - 50 | [5] |

| Urine | 5 - 5000 (µg/L) |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ritalinic Acid

| Biological Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Oral Fluid | 0.2 | 0.5 | [6] |

| Blood | 0.1 (for RA) | 0.5 | [4] |

| Oral Fluid | 0.5 | 0.5 | [5] |

| Urine | 5 (µg/L) | 100 (µg/L) |

Experimental Protocols

The following is a representative, detailed methodology for the quantification of ritalinic acid in a biological matrix (e.g., plasma) using this compound as an internal standard, based on common practices cited in the literature.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 200 µL of a protein precipitating agent, such as an aqueous solution of zinc sulfate in methanol, to the sample[2].

-

Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation.

-

Mobile Phase: A gradient elution is typically employed, consisting of two solvents:

-

Mobile Phase A: An aqueous solution with a modifier like 0.1% formic acid or ammonium formate.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol with a similar modifier.

-

-

Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of ritalinic acid and its deuterated internal standard.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:

-

Ritalinic Acid: m/z 220.1 → m/z 84.1

-

This compound: m/z 230.2 → 93.1[7]

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of ritalinic acid in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Figure 2: Experimental Workflow for Ritalinic Acid Quantification.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the study of methylphenidate. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate quantitative data on the primary metabolite, ritalinic acid. The methodologies outlined in this guide provide a robust framework for the bioanalysis of this important compound, contributing to a better understanding of the pharmacokinetics of methylphenidate and aiding in the development of safer and more effective therapeutic strategies.

References

- 1. ClinPGx [clinpgx.org]

- 2. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become the gold standard for its sensitivity and selectivity.[1] However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1][2]

This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application in key research areas.

Core Principles: The "Gold Standard" of Internal Standardization

The fundamental principle of using a deuterated internal standard (IS) is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[3] By replacing hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is incrementally increased.[3] This mass shift allows for differentiation between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[3]

This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality, including:

-

Matrix Effects: Complex biological matrices like plasma and urine contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[3][4]

-

Sample Preparation Variability: The recovery of an analyte from a biological matrix can vary between samples. A deuterated internal standard, added at the beginning of the sample preparation process, tracks these potential losses.[3]

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. A deuterated internal standard provides a constant reference to normalize these variations.[3]

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium introduces subtle yet significant changes in a molecule's physicochemical properties, primarily due to the increased mass. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "Kinetic Isotope Effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate.[2] This is a key principle in using deuterated compounds to enhance metabolic stability in drug development.[2] Additionally, a "chromatographic isotope effect" may be observed, where deuterated compounds exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[2][5]

Quantitative Data Presentation: The Performance Advantage

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages over structural analogs or methods without an internal standard.[3]

| Performance Metric | With Deuterated Internal Standard | With Structural Analog Internal Standard | Impact of Deuterated Standard |

| Accuracy (% Bias) | Typically <5% | Can be >20% | Significantly improved accuracy due to better compensation for matrix effects and sample loss. |

| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | Results in significantly better precision as it more closely tracks the analyte's behavior.[6] |

| Recovery Variability (%CV) | Low (<10%)[6] | Higher (>15%)[6] | More reliable tracking of analyte recovery throughout sample preparation.[6] |

| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS)[6] | Inconsistent compensation (can be >20% difference)[6] | The near-identical nature of the deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[6] |

Visualizing the Workflow and Rationale

To better understand the application and benefits of deuterated standards, the following diagrams illustrate key processes.

A typical workflow for a bioanalytical assay using a deuterated internal standard.

References

D-erythro-Ritalinic acid-d10 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-erythro-Ritalinic acid-d10, a deuterated internal standard essential for the accurate quantification of D-erythro-Ritalinic acid in complex biological matrices. This document outlines the material's specifications, analytical methodologies for its use, and relevant metabolic context.

Compound Specifications

This compound is a stable isotope-labeled analog of D-erythro-Ritalinic acid, the primary metabolite of the erythro-isomers of methylphenidate. Its use as an internal standard in analytical methods, particularly those employing mass spectrometry, allows for the correction of matrix effects and variations in sample processing, leading to more precise and accurate quantification of the target analyte.[1]

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | LGC Standards |

| Synonyms | (αR,2S)-rel-Phenyl-2-piperidineacetic Acid-d10; (R,S)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10 | Dove Research & Analytics[2] |

| Molecular Formula | C₁₃H₇D₁₀NO₂ | Pharmaffiliates[1] |

| Molecular Weight | 229.34 g/mol | Pharmaffiliates[1] |

| CAS Number | 1330166-48-7 (for DL-erythro Ritalinic Acid-d10) | Dove Research & Analytics[2] |

| Appearance | White Solid | Dove Research & Analytics[3] |

| Storage | 2-8°C Refrigerator or Freeze | Dove Research & Analytics[3], Cerilliant[4] |

| Applications | Labeled metabolite of Methylphenidate, internal standard for GC/MS and LC/MS applications | Dove Research & Analytics[3], Cerilliant[4] |

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | Vulcanchem[5] |

| Molecular Formula | C₁₃H₁₇NO₂ | Vulcanchem[5] |

| Molecular Weight | 219.28 g/mol | Vulcanchem[5] |

| CAS Number | 783256-74-6 | Benchchem[1] |

Metabolic Pathway and Significance

Methylphenidate contains two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The threo-enantiomers are the therapeutically active components.[1] The primary metabolic pathway for methylphenidate is the hydrolysis of the ester group to form ritalinic acid, a reaction catalyzed mainly by carboxylesterase 1 (CES1) in the liver.[1][6] The erythro-isomers of methylphenidate are associated with toxic effects rather than therapeutic benefits.[1] Therefore, the specific quantification of D-erythro-Ritalinic acid is crucial in pharmacokinetic and toxicological studies.

Experimental Protocols for Quantification

The accurate quantification of D-erythro-Ritalinic acid in biological samples like blood, plasma, or urine necessitates the use of a robust analytical method, typically involving chromatographic separation coupled with mass spectrometric detection. This compound serves as an ideal internal standard for these assays.

Sample Preparation

The initial step involves the extraction of the analyte and internal standard from the biological matrix. Common techniques include:

-

Protein Precipitation: This method involves adding a solvent like acetonitrile or methanol to the sample to precipitate proteins, which are then removed by centrifugation.

-

Solid-Phase Extraction (SPE): SPE provides a more specific cleanup by retaining the analytes on a solid sorbent while impurities are washed away. The analytes are then eluted with a suitable solvent. For ritalinic acid, samples can be washed with a solution of 5% methanol and 2% acetic acid in water, followed by elution with 50% methanol and 2% acetic acid in water.[7]

Chromatographic Separation

Chiral separation is essential to distinguish D-erythro-Ritalinic acid from its other stereoisomers. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are commonly employed.

-

Liquid Chromatography (LC): Chiral stationary phases, such as those based on vancomycin or α1-acid glycoprotein, are used for the enantioselective separation of ritalinic acid isomers.[8][9]

-

Supercritical Fluid Chromatography (SFC): SFC can be an alternative technique for the chiral separation of methylphenidate and its metabolites.[10]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. The analysis is typically performed in positive ion mode using electrospray ionization (ESI).

The following table lists example mass transitions that can be monitored, although these may need to be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| dl-threo-Ritalinic acid | 234.2 | 84.1 |

| Ritalinic acid-d4 (IS) | 224.2 | 88.1 |

| dl-threo-Methylphenidate | 234.2 | 84.2 |

| Methylphenidate-d4 (IS) | 238.2 | 88.1 |

Note: The specific mass transitions for this compound would need to be determined empirically but are expected to be shifted by the mass of the deuterium labels compared to the unlabeled compound.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard in validated analytical methods ensures the generation of high-quality, reliable data for the quantification of D-erythro-Ritalinic acid. This guide provides a foundational understanding of its properties and application in experimental settings. For specific analytical method development, further optimization of sample preparation, chromatography, and mass spectrometry parameters is recommended.

References

- 1. D-erythro-Ritalinic Acid|High-Purity Reference Standard [benchchem.com]

- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 3. researchgate.net [researchgate.net]

- 4. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. D-erythro-Ritalinic Acid (783256-74-6) for sale [vulcanchem.com]

- 6. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase | Semantic Scholar [semanticscholar.org]

- 10. liu.diva-portal.org [liu.diva-portal.org]

Commercial Availability and Procurement of D-erythro-Ritalinic acid-d10: A Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility of isotopically labeled standards is crucial for pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the commercial availability of D-erythro-Ritalinic acid-d10, a deuterated metabolite of methylphenidate.

Commercial Availability

This compound is available from several specialized chemical suppliers. The compound, identified by CAS number 1330166-48-7, is primarily used as a labeled internal standard in analytical and forensic toxicology applications.[1][2] Below is a summary of suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Pharmaffiliates | This compound | 1330166-48-7 | C13H7D10NO2 | 229.34 | High Purity | Inquire for details |

| LGC Standards | DL-erythro Ritalinic Acid-d10 (Major) | 1330180-60-3 | Not specified | Not specified | Not specified | 1 mg |

| Coompo Research Chemicals | DL-erythro Ritalinic Acid-d10 (Major) | 1330166-48-7 | C13H7D10NO2 | 229.34 | 98% | 1mg, 10mg |

| Invivochem | This compound | 1330166-48-7 | Not specified | Not specified | Not specified | Inquire for details |

Note: LGC Standards lists the DL-erythro racemate. Researchers requiring the specific D-erythro isomer should verify the product specifications with the supplier. Some suppliers may require documentation for the purchase of this controlled substance.

Procurement Workflow

The process of acquiring this compound for research purposes follows a standard procurement workflow for chemical reference standards. This involves identifying suppliers, requesting quotations, providing necessary documentation, and arranging for shipment and receipt.

Experimental Protocols

While specific synthesis protocols for this compound are not publicly detailed by commercial suppliers, the general synthesis of ritalinic acid and its stereoisomers is documented in scientific literature and patents. The synthesis of methylphenidate and its metabolites often involves the resolution of racemic mixtures to isolate the desired stereoisomers. For instance, processes for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acids have been described. These methods typically involve crystallization and separation techniques to isolate the desired enantiomer.

The deuterated form, this compound, is synthesized using deuterated starting materials or through isotopic exchange reactions. The precise methodology is proprietary to the manufacturers.

Application in Research

This compound serves as an ideal internal standard for quantitative analysis of ritalinic acid in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3] Its use allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. As a metabolite of methylphenidate, its analysis is critical in pharmacokinetic studies, drug metabolism research, and forensic toxicology to monitor the use and abuse of methylphenidate.[4]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | Isotope-Labeled Compounds | 1330166-48-7 | Invivochem [invivochem.com]

- 3. (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. D-erythro-Ritalinic Acid|High-Purity Reference Standard [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of Ritalinic Acid and Their Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), marketed under trade names like Ritalin and Concerta, is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] As a chiral drug, MPH contains two stereogenic centers, resulting in four distinct stereoisomers. The pharmacological activity of MPH is primarily attributed to its d-threo-enantiomer, which functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Upon administration, MPH is extensively metabolized to its primary metabolite, ritalinic acid (RA).[3][4][5] This metabolic process is highly stereoselective and has significant implications for the pharmacokinetics and therapeutic efficacy of the parent drug.[3][6] This technical guide provides a comprehensive overview of the stereoisomers of ritalinic acid, their pharmacological and metabolic significance, and the analytical methodologies used for their characterization.

Stereochemistry of Ritalinic Acid

Similar to its parent compound, ritalinic acid possesses two chiral centers, giving rise to four stereoisomers: d-threo-ritalinic acid, l-threo-ritalinic acid, d-erythro-ritalinic acid, and l-erythro-ritalinic acid.[2] The threo diastereomers are the relevant metabolites in clinical and forensic contexts as commercial MPH formulations are composed of the racemic mixture of d,l-threo-MPH.[2][7] The erythro isomers are generally associated with toxic effects and are not the focus of therapeutic formulations.[2]

Significance of Ritalinic Acid Stereoisomers

Pharmacological Inactivity

The primary significance of ritalinic acid and its stereoisomers lies not in their own pharmacological activity, but in what their presence reveals about the metabolism of methylphenidate. Ritalinic acid is considered a pharmacologically inactive metabolite.[3][4][6] Its formation represents the primary elimination pathway for methylphenidate.[8]

Stereoselective Metabolism of Methylphenidate

The conversion of methylphenidate to ritalinic acid is a critical step in its disposition and is characterized by profound stereoselectivity. This metabolic pathway is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[3][6]

CES1 demonstrates a strong preference for the hydrolysis of the l-threo-enantiomer of methylphenidate over the therapeutically active d-threo-enantiomer.[3][6][9] This stereoselective metabolism results in a significantly faster clearance of l-threo-MPH from the body.[9] Consequently, the more potent d-threo-MPH has a longer half-life and higher plasma concentrations, which is crucial for its therapeutic effect.[3][7] The analysis of the enantiomeric ratio of ritalinic acid in biological samples can, therefore, provide valuable insights into the pharmacokinetics of methylphenidate in an individual.

Quantitative Data

The stereoselective metabolism of methylphenidate leads to significant differences in the plasma concentrations of its enantiomers and their corresponding ritalinic acid metabolites. The following table summarizes key quantitative findings from pharmacokinetic studies.

| Parameter | Value | Significance | Reference |

| d-threo-RA vs. d-threo-MPH Plasma Concentration | d-threo-RA concentrations are on average 25-fold higher (range 6-126) than d-threo-MPH concentrations. | Highlights the extensive metabolism of the active MPH enantiomer to its inactive metabolite. | [2][7] |

| CES1 Stereoselectivity | The rate of hydrolysis of l-threo-MPH by CES1 is 6-7 times higher than for d-threo-MPH. | Explains the rapid clearance of the less active l-enantiomer and the resulting enrichment of the active d-enantiomer in plasma. | [7] |

| Urinary Excretion | 60-80% of an administered dose of MPH is excreted in the urine as ritalinic acid. | Confirms that hydrolysis to ritalinic acid is the major metabolic pathway for methylphenidate. | [3][4] |

Experimental Protocols

The analysis of ritalinic acid stereoisomers is crucial for pharmacokinetic studies and forensic toxicology. This requires chiral separation techniques, most commonly high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS).[10][11][12]

Protocol: Chiral Separation of Ritalinic Acid Stereoisomers by HPLC-UV

This protocol is a representative method for the chiral separation of ritalinic acid enantiomers in a research setting.

1. Objective: To separate and quantify d-threo- and l-threo-ritalinic acid from a biological matrix.

2. Materials and Instrumentation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Astec® CHIROBIOTIC® V2 column (15 cm x 4.6 mm, 5 µm particle size).[13]

-

Guard Column: CHIROBIOTIC T2 guard column (2 cm x 4 mm).[13]

-

Chemicals: Methanol (HPLC grade), ammonium acetate, ritalinic acid standards.

-

Sample Preparation: Solid-phase extraction (SPE) cartridges for sample clean-up.

3. Chromatographic Conditions:

-

Mobile Phase: 20 mM ammonium acetate (pH 4.1) and methanol (7:93 v/v).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 25 °C.[13]

-

Detection: UV at 230 nm.[13]

-

Injection Volume: 2 µL.[13]

4. Sample Preparation (Solid-Phase Extraction):

-

Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer.

-

Loading: Load the pre-treated biological sample (e.g., plasma or urine) onto the column.

-

Washing: Wash the column with 1 mL of 100 mM acetic acid, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 2 mL of 2% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

5. Data Analysis:

-

Identify the peaks for d- and l-threo-ritalinic acid based on the retention times of the analytical standards.

-

Construct a calibration curve using the standards to quantify the concentration of each enantiomer in the samples.

Conclusion

The stereoisomers of ritalinic acid are primarily significant as biomarkers of the stereoselective metabolism of methylphenidate. While pharmacologically inactive, their enantiomeric ratio in biological fluids provides a window into the activity of the CES1 enzyme and the pharmacokinetic profile of the therapeutically important d-threo-methylphenidate. Accurate and robust analytical methods for the chiral separation of ritalinic acid stereoisomers are therefore essential for clinical and forensic research, aiding in the understanding of interindividual variability in drug response and the optimization of ADHD therapy.

References

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. ricardinis.pt [ricardinis.pt]

- 5. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. harvest.usask.ca [harvest.usask.ca]

- 10. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPLCによるリタリン酸およびリタリン (メチルフェニデート) エナンチオマーの分析、CHIROBIOTIC® V2、T2 ガードカラム使用 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

The Pharmacokinetics of Methylphenidate and its Primary Metabolite, Ritalinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of methylphenidate (MPH) and its main metabolite, ritalinic acid (RA). It delves into the absorption, distribution, metabolism, and excretion of these compounds, with a focus on their stereoselective nature and the impact of different formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Introduction

Methylphenidate is a central nervous system stimulant widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] It is a chiral compound, with the d-threo-enantiomer being the more pharmacologically active component compared to the l-threo-enantiomer.[2][3] The pharmacokinetics of methylphenidate are complex, characterized by significant interindividual variability and stereoselective metabolism.[3] The primary metabolic pathway involves the de-esterification of MPH to the inactive metabolite, ritalinic acid, a process predominantly mediated by the enzyme carboxylesterase 1 (CES1).[1][4] Understanding the pharmacokinetic profiles of both methylphenidate and ritalinic acid is crucial for optimizing therapeutic efficacy and ensuring patient safety.

Absorption

Oral administration of methylphenidate results in its rapid and almost complete absorption from the gastrointestinal tract, primarily in the small intestine.[5][6] However, due to extensive first-pass metabolism, the absolute oral bioavailability of the more active d-methylphenidate is relatively low. In children, the absolute oral bioavailability of d-methylphenidate is approximately 22 ± 8%, while for l-methylphenidate it is only 5 ± 3%.[2] In healthy adult volunteers, the absolute bioavailability of d-MPH was found to be 0.23 and that of l-MPH was 0.05 after oral administration of a dl-MPH formulation.[7]

The formulation of the drug product significantly influences its absorption profile. Immediate-release (IR) tablets typically reach peak plasma concentrations (Tmax) within 1 to 3 hours.[6][8] In contrast, extended-release (ER) formulations are designed to provide a slower and more sustained release of the drug.[9] Some ER formulations produce a bimodal plasma concentration-time profile, with two distinct peaks occurring approximately four hours apart, mimicking the administration of two doses of an immediate-release formulation.[2][10]

Distribution

Following absorption, methylphenidate is distributed throughout the body. The binding of methylphenidate to plasma proteins is low, ranging from 10% to 33%.[2] The volume of distribution (Vd) differs between the two enantiomers, with values of 2.65 ± 1.11 L/kg for d-methylphenidate and 1.80 ± 0.91 L/kg for l-methylphenidate.[2] The d-enantiomer readily crosses the blood-brain barrier to exert its effects on the central nervous system, whereas the l-enantiomer does not significantly penetrate the CNS.[10]

Metabolism

The metabolism of methylphenidate is a critical determinant of its pharmacokinetic profile and is characterized by its stereoselectivity.

Primary Metabolic Pathway

The main metabolic transformation of methylphenidate is its de-esterification to the pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid.[2][4] This hydrolysis is primarily catalyzed by the carboxylesterase 1 (CES1) enzyme, which is predominantly expressed in the liver.[1][4] CES1 exhibits a significantly higher catalytic efficiency for the l-enantiomer of methylphenidate, leading to its more rapid clearance from the body.[11][12] The catalytic efficiency (kcat/Km) of CES1A1 for l-methylphenidate is approximately 6 to 7 times greater than that for d-methylphenidate.[11][12] This stereoselective metabolism results in a profound distortion of the d/l enantiomeric ratio in plasma following oral administration, with much higher concentrations of the d-isomer being observed.[7][13]

Caption: Metabolic conversion of methylphenidate enantiomers to ritalinic acid by CES1.

Minor Metabolic Pathways

In addition to the primary de-esterification pathway, minor metabolic routes for methylphenidate include microsomal oxidation and aromatic hydroxylation, leading to the formation of inactive metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate, respectively.[4] These minor metabolites and their subsequent de-esterified products account for a small percentage of the administered dose.[4]

Excretion

The elimination of methylphenidate and its metabolites primarily occurs through the kidneys. Following oral administration of an immediate-release formulation, approximately 78% to 97% of the dose is excreted in the urine within 48 to 96 hours.[2] A very small amount, between 1% and 3%, is excreted in the feces.[2] The vast majority of the excreted dose is in the form of ritalinic acid, which accounts for 60% to 86% of the urinary metabolites.[2] Less than 1% of the administered dose is excreted as unchanged methylphenidate.[2] The half-life of ritalinic acid is approximately 3 to 4 hours.[2]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for methylphenidate and ritalinic acid based on data from various studies.

Table 1: Pharmacokinetic Parameters of Methylphenidate Enantiomers in Adults (Oral Administration)

| Parameter | d-Methylphenidate | l-Methylphenidate | Reference(s) |

| Tmax (hours) | 1.9 (IR) | - | [9] |

| 4.7 (ER) | - | [9] | |

| Cmax (ng/mL) | 9.1 (10 mg dose) | - | [5] |

| Half-life (t½) (hours) | 2.5 ± 0.8 (Children) | - | [2] |

| 3.5 ± 1.9 (Adults) | - | [2] | |

| AUC (ng·h/mL) | 53.3 (CES1 variant) | - | [5] |

| 21.4 (CES1 normal) | - | [5] | |

| Volume of Distribution (Vd) (L/kg) | 2.65 ± 1.11 | 1.80 ± 0.91 | [2] |

| Systemic Clearance (CL/F) (L/h/kg) | 0.40 ± 0.12 | 0.73 ± 0.28 | [2] |

| Absolute Bioavailability (F) | 0.22 ± 0.08 (Children) | 0.05 ± 0.03 (Children) | [2] |

| 0.23 (Adults) | 0.05 (Adults) | [13] |

Table 2: Pharmacokinetic Parameters of Ritalinic Acid

| Parameter | Value | Reference(s) |

| Half-life (t½) (hours) | 3 - 4 | [2] |

| Urinary Excretion (% of dose) | 60 - 86 | [2] |

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. A typical pharmacokinetic study of methylphenidate involves the following components:

Study Design

Most studies utilize a randomized, crossover design where healthy volunteers or patients with ADHD receive different formulations of methylphenidate (e.g., immediate-release, extended-release, intravenous) on separate occasions, with a washout period between administrations.[7][13]

Subjects

Study populations typically consist of healthy adult volunteers or children and adolescents diagnosed with ADHD.[7][14] Key demographic information such as age, weight, and sex are recorded. For studies investigating genetic influences, subjects may be genotyped for variations in the CES1 gene.[5]

Dosing and Administration

Subjects are administered a single oral dose of a specific methylphenidate formulation.[15] For intravenous administration studies, a sterile solution of methylphenidate is infused over a defined period.[13]

Sample Collection

Serial blood samples are collected at predetermined time points before and after drug administration (e.g., predose, and at various intervals up to 16 or 24 hours post-dose).[13][16] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Urine samples are also collected over specified intervals to determine the extent of renal excretion of the parent drug and its metabolites.[13]

Bioanalytical Methods

The quantification of methylphenidate and ritalinic acid enantiomers in plasma and urine is typically performed using validated, sensitive, and specific analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][16] These methods allow for the simultaneous determination of the d- and l-enantiomers of both the parent drug and its metabolite.

Caption: A typical workflow for a clinical study investigating methylphenidate pharmacokinetics.

Conclusion

The pharmacokinetics of methylphenidate and its metabolite ritalinic acid are complex and influenced by factors such as stereochemistry, drug formulation, and genetic variations in metabolizing enzymes like CES1. A thorough understanding of these pharmacokinetic principles is essential for the rational development of new methylphenidate formulations and for the optimization of therapeutic strategies in the treatment of ADHD and narcolepsy. This guide provides a foundational overview of these critical aspects to aid researchers and drug development professionals in their endeavors.

References

- 1. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. ClinPGx [clinpgx.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. How Ritalin (Methylphenidate) is Absorbed in the Body | Evidence Summary [clearvuehealth.com]

- 7. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. d-nb.info [d-nb.info]

- 13. Enantioselective Pharmacokinetics of dl-threo-Methylphenidate in Humans | Semantic Scholar [semanticscholar.org]

- 14. Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: D-erythro-Ritalinic Acid-d10 for the Quantitative Analysis of Ritalinic Acid by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Pharmacokinetic and toxicological monitoring often requires the accurate quantification of its primary, pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[1][3][4] Ritalinic acid accounts for approximately 60-86% of an administered dose of methylphenidate excreted in urine, making it a key biomarker for compliance and metabolism studies.[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of drugs and their metabolites in complex biological matrices.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for mitigating matrix effects and ensuring high accuracy and precision.[7][8][9] D-erythro-Ritalinic acid-d10 (RA-d10) is an ideal SIL-IS for the quantitative analysis of ritalinic acid due to its similar chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization effects, while being mass-distinct.[10] This application note provides a detailed protocol for the LC-MS/MS analysis of ritalinic acid in human plasma, using a simple protein precipitation method for sample preparation.

Metabolic Pathway of Methylphenidate

Methylphenidate is primarily metabolized in the liver via de-esterification by carboxylesterase 1 (CES1) to form ritalinic acid.[1][3] This biotransformation is the main clearance pathway for the drug.[1][4]

Experimental Protocol

This protocol outlines a method for the determination of ritalinic acid in plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Ritalinic Acid analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Zinc Sulfate

-

Ultrapure Water

-

Human Plasma (K2EDTA)

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of ritalinic acid and RA-d10 in methanol.

-

Working Standard Solutions: Serially dilute the ritalinic acid stock solution with 50:50 methanol:water to prepare calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the RA-d10 stock solution in methanol.

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS working solution in acetonitrile containing zinc sulfate.[5]

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization may be required depending on the specific instrumentation used.

| Parameter | Condition |

| LC System | Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ritalinic Acid | 220.1 | 84.1 | 25 |

| Ritalinic Acid-d10 | 230.1 | 94.1 | 25 |

Analytical Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Results and Method Performance

The described method is validated according to established guidelines for bioanalytical method validation.[6][11] The use of this compound ensures the mitigation of matrix effects and provides reliable quantification.[8][10]

Linearity and Sensitivity

The method demonstrates excellent linearity over the specified concentration range in plasma.

| Parameter | Ritalinic Acid in Plasma |

| Calibration Model | Linear, weighted by 1/x² |

| Linearity Range | 10 - 1500 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] |

| Limit of Detection (LOD) | 0.5 ng/mL[7] |

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC | 30 | < 10% | < 10% | ± 15% |

| Mid QC | 300 | < 10% | < 10% | ± 15% |

| High QC | 1200 | < 10% | < 10% | ± 15% |

| (Note: Data are representative values based on typical method performance.[10][12]) |

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of ritalinic acid in human plasma. The protocol utilizes a straightforward protein precipitation for sample cleanup and this compound as an internal standard to ensure high accuracy and precision. The method is suitable for a variety of applications, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

References

- 1. ClinPGx [clinpgx.org]

- 2. ricardinis.pt [ricardinis.pt]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]